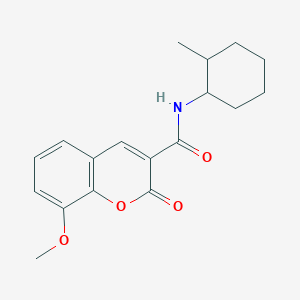![molecular formula C20H12ClIN2O3 B5180473 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5180473.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide, also known as BI-2536, is a small molecule inhibitor of the mitotic kinase Polo-like kinase 1 (PLK1). PLK1 is a key regulator of cell division and BI-2536 has been shown to have potential as an anti-cancer drug.
Wirkmechanismus
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide works by inhibiting the activity of PLK1, a key regulator of cell division. PLK1 is involved in various stages of cell division, including mitosis and cytokinesis. By inhibiting PLK1, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide prevents cancer cells from dividing and proliferating, leading to cell death. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide has also been shown to induce mitotic arrest, leading to abnormal cell division and apoptosis.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PLK1, it has been shown to inhibit the activity of other kinases, such as Aurora A and B. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell death. Physiologically, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide has been shown to inhibit tumor growth and induce tumor regression in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide is its specificity for PLK1, which makes it a useful tool for studying the role of PLK1 in cell division. However, its potency and specificity can also be a limitation, as it may not be suitable for studying other kinases or pathways. Another limitation is its solubility, which can affect its effectiveness in in vivo studies.
Zukünftige Richtungen
Future research on N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide could focus on its potential as a combination therapy with other anti-cancer drugs, such as immunotherapies. It could also be studied for its potential to treat other diseases, such as viral infections and neurodegenerative diseases. Additionally, further studies could be conducted to optimize the synthesis method and improve the solubility and bioavailability of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide.
Synthesemethoden
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide involves several steps, including the coupling of 2-chloro-5-iodobenzoic acid with 4-(1,3-benzoxazol-2-yl)aniline to form an amide intermediate. The amide intermediate is then coupled with 3-hydroxy-4-iodophenol to form the final product, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide. The synthesis method has been optimized to produce high yields of pure N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide has been extensively studied in preclinical and clinical trials as a potential anti-cancer drug. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide has also been shown to enhance the effectiveness of other anti-cancer drugs, such as taxanes and gemcitabine. In addition to its anti-cancer properties, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide has also been studied for its potential to treat other diseases, such as malaria and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN2O3/c21-15-8-5-11(22)9-14(15)19(26)23-12-6-7-13(17(25)10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBNPCSWWTXNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5180408.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5180409.png)
![methyl 3-(2,5-dimethylbenzyl)-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180416.png)

![dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)
![2-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5180458.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180467.png)

![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5180476.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180485.png)
![ethyl 3-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180486.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5180491.png)